molecular formula C9H8Br2 B8727237 1-bromo-4-(3-bromoprop-1-enyl)benzene CAS No. 96090-12-9

1-bromo-4-(3-bromoprop-1-enyl)benzene

Cat. No.: B8727237
CAS No.: 96090-12-9
M. Wt: 275.97 g/mol
InChI Key: YOZFZNNDFOOJMQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-bromoprop-1-enyl)benzene (CAS: 184773-89-5; molecular formula: C₉H₈Br₂) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 3-bromoprop-1-enyl group at the adjacent position . The propenyl moiety introduces a conjugated double bond, enhancing its utility in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing π-conjugated systems in materials science and pharmaceuticals.

Properties

CAS No.

96090-12-9

Molecular Formula

C9H8Br2

Molecular Weight

275.97 g/mol

IUPAC Name

1-bromo-4-(3-bromoprop-1-enyl)benzene

InChI

InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2

InChI Key

YOZFZNNDFOOJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCBr)Br

Origin of Product

United States

Preparation Methods

Reduction of Cinnamyl Aldehyde to Allylic Alcohol

The synthesis begins with the reduction of (E)-4-bromocinnamaldehyde to the corresponding allylic alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step proceeds quantitatively, yielding (E)-1-(4-bromophenyl)prop-2-en-1-ol. The reaction’s low temperature minimizes side reactions such as over-reduction or isomerization of the double bond.

Reaction Conditions:

  • Solvent: Methanol

  • Reagent: NaBH₄ (1.0 equiv)

  • Temperature: 0°C → room temperature

  • Time: 30 minutes

  • Yield: >95%

Bromination of Allylic Alcohol with Phosphorus Tribromide

The allylic alcohol is subsequently treated with phosphorus tribromide (PBr₃) in anhydrous diethyl ether under nitrogen atmosphere. This step converts the hydroxyl group into a bromide, forming the target compound with high stereochemical fidelity to the E-isomer.

Reaction Conditions:

  • Solvent: Diethyl ether

  • Reagent: PBr₃ (0.4 equiv)

  • Temperature: 0°C

  • Time: 30 minutes

  • Workup: Quenching with saturated NaHCO₃, extraction, and column chromatography

  • Yield: 78–81%

Table 1: Two-Step Synthesis Optimization

StepReagentSolventTemperatureYield (%)
Aldehyde ReductionNaBH₄MeOH0°C → RT>95
Alcohol BrominationPBr₃Et₂O0°C78–81

Direct Bromination of Propenylbenzene Derivatives

An alternative route involves the direct bromination of 4-(prop-1-en-1-yl)benzene using bromine (Br₂) or brominating agents. This method requires careful control to avoid over-bromination or rearrangement of the allylic system.

Bromination with Molecular Bromine

In dichloromethane at −10°C, bromine selectively reacts with the allylic position of 4-(prop-1-en-1-yl)benzene, facilitated by iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The reaction proceeds via an electrophilic mechanism, where FeBr₃ polarizes Br₂ to generate a bromonium ion intermediate.

Reaction Conditions:

  • Solvent: CH₂Cl₂

  • Catalyst: FeBr₃ (5 mol%)

  • Temperature: −10°C

  • Time: 2 hours

  • Yield: 68–72%

Side Reactions and Byproduct Formation

Competing reactions include:

  • Aromatic bromination: Uncontrolled conditions lead to para-bromination of the benzene ring, necessitating stoichiometric control.

  • Double bond isomerization: Prolonged reaction times or elevated temperatures promote Z/E isomerization.

Hydrodebromination of Polybrominated Precursors

A less conventional approach involves the selective hydrodebromination of 1,2,3-tribromoprop-1-en-1-ylbenzene using water as a proton source. This method, while innovative, suffers from lower yields due to competing elimination pathways.

Reaction Conditions:

  • Substrate: 1,2,3-Tribromoprop-1-en-1-ylbenzene

  • Reagent: H₂O (5.0 equiv)

  • Solvent: Benzene

  • Temperature: 180°C

  • Time: 48 hours

  • Yield: 45–50%

Table 2: Comparative Analysis of Hydrodebromination

ParameterHydrodebrominationDirect Bromination
Yield (%)45–5068–72
SelectivityModerateHigh
Side ProductsEliminationAromatic bromide

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat and mass transfer during bromination. Key challenges include:

  • Purity control: Removal of residual FeBr₃ via aqueous washes.

  • Waste management: Recycling bromine byproducts to minimize environmental impact.

Stereochemical and Regiochemical Insights

The E-isomer dominates in all synthetic routes due to steric hindrance during the bromination step, which favors trans addition. Computational studies suggest that the transition state for PBr₃-mediated bromination adopts a conformation minimizing allylic strain .

Chemical Reactions Analysis

1-bromo-4-(3-bromoprop-1-enyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-4-(3-bromoprop-1-enyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-(3-bromoprop-1-enyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the double bond in the prop-1-en-1-yl group can undergo addition reactions. These interactions lead to the formation of different products, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Halogenated Alkyl/Aryl Groups

1-Bromo-4-(chloromethyl)benzene

  • Structure : Benzene with bromine (para) and chloromethyl (meta or para) substituents.
  • Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., SN2) more readily than bromoalkenes, enabling alkylation reactions. Used in one-pot dual arylations with Pd catalysis (yields: 57–96%) .
  • Applications : Synthesis of biaryls and functionalized aromatics.

1-Bromo-4-(trifluoromethyl)benzene

  • Structure : Trifluoromethyl (electron-withdrawing) and bromine substituents.
  • Reactivity : The CF₃ group deactivates the ring, directing electrophilic substitution to specific positions. Used in photoredox-catalyzed hydrofunctionalization .
  • Applications : Fluorinated pharmaceutical intermediates.
Unsaturated Carbon Chains

1-(3-Bromo-1-propyn-1-yl)-4-methylbenzene

  • Structure : Propargyl (alkyne) group instead of propenyl (alkene).
  • Reactivity : The triple bond enables cycloaddition (e.g., Huisgen) and alkyne-specific coupling reactions. Higher stability but less conjugation than alkenes .
  • Applications : Click chemistry and polymer precursors.

1-Bromo-4-(hex-1-ynyl)benzene

  • Structure : Extended alkyne chain (hexynyl) substituent.
  • Reactivity : Long carbon chain enhances hydrophobicity; used in nickel-catalyzed polymerizations .
  • Applications : Conductive polymer synthesis.
Heteroatom-Containing Substituents

1-Bromo-4-[(3-hexanon-2-en-1-yl)sulfanyl]benzene (3h) Structure: Sulfur-containing thioether group. Reactivity: Sulfur participates in coordination chemistry (e.g., with gold catalysts) and oxidation reactions . Applications: Metal-organic frameworks (MOFs).

1-Bromo-4-(methoxymethyl)benzene

  • Structure : Methoxymethyl ether substituent.
  • Reactivity : Ether group is polar and resistant to nucleophilic attack. Used in protecting group strategies .
  • Applications : Drug delivery systems.

Key Observations :

  • The propenyl group in the target compound facilitates regioselective functionalization due to bromine’s leaving-group ability, similar to iodothienyl derivatives .
  • Alkynyl analogs (e.g., propynyl) exhibit higher thermal stability but require harsher conditions for activation compared to alkenes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Stability Notes
1-Bromo-4-(3-bromoprop-1-enyl)benzene 275.97 ≥95% Air-sensitive; store under inert gas
1-Bromo-4-(trifluoromethyl)benzene 225.02 N/A Hydrolytically stable
1-Bromo-4-(methoxymethyl)benzene 201.07 High Stable to light and moisture

Q & A

Q. What are the standard synthetic routes for 1-bromo-4-(3-bromoprop-1-enyl)benzene, and how do reaction conditions influence yield?

The compound is synthesized via bromination of 4-(3-bromoprop-1-en-1-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., Fe or AlBr₃) . Solvents like carbon tetrachloride or chloroform are typically employed at ambient or slightly elevated temperatures (~40–60°C). Key factors affecting yield include:

  • Catalyst purity : Impurities can lead to side reactions (e.g., over-bromination).
  • Solvent choice : Polar aprotic solvents enhance electrophilic substitution.
  • Temperature control : Higher temperatures may accelerate decomposition. Yields typically range from 60–85% under optimized conditions .

Q. What substitution and addition reactions are characteristic of this compound?

The dual bromine atoms and alkene group enable diverse reactivity:

  • Nucleophilic substitution : The allylic bromine undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols), yielding derivatives like 4-(3-aminoprop-1-enyl)benzene .
  • Electrophilic addition : The alkene participates in halogenation (e.g., with Cl₂) to form 1-bromo-4-(3-chloropropyl)benzene .
  • Cross-coupling : Suzuki or Heck reactions exploit the aryl bromide for C–C bond formation .

Q. How can researchers safely handle this compound in the lab?

Safety protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Waste disposal : Halogenated waste containers for unused material .

Advanced Research Questions

Q. How can reaction optimization address contradictions in reported yields for this compound’s synthesis?

Discrepancies in yields often arise from:

  • Trace moisture : Hydrolysis of AlBr₃ reduces catalytic activity; use molecular sieves.
  • Reaction time : Prolonged exposure to Br₂ increases side products (e.g., dibrominated byproducts).
  • Scaling methods : Batch vs. continuous flow reactors (industrial settings use flow systems for better temperature control) . Methodological approach: Design a fractional factorial experiment to isolate variables (catalyst loading, solvent volume, time) .

Q. What strategies validate regioselectivity in substitution reactions involving the allylic bromine?

Conflicting reports on regioselectivity can be resolved via:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution at the allylic position.
  • Computational modeling : DFT calculations predict transition states for SN₂ vs. radical pathways.
  • Isotopic labeling : Use ⁸¹Br to track substitution sites via mass spectrometry .

Q. How does this compound’s reactivity compare to analogs with single bromine or chlorine substituents?

The dual bromine atoms enhance electrophilicity and polarizability, enabling:

  • Faster nucleophilic substitution vs. mono-brominated analogs.
  • Greater stability in radical reactions compared to chlorinated derivatives. Comparative studies using Hammett constants (σ⁺) quantify electronic effects .

Q. What role does this compound play in enzyme inhibition studies?

The bromine atoms act as hydrogen-bond acceptors, making it a candidate for:

  • Enzyme active-site probes : Modify the alkene to introduce fluorophores for binding assays.
  • Transition-state analogs : Mimic tetrahedral intermediates in hydrolase studies. Experimental design: Co-crystallize derivatives with target enzymes (e.g., proteases) for X-ray diffraction analysis .

Methodological Recommendations

  • Contradiction resolution : Use controlled replicates and statistical analysis (ANOVA) to identify outlier conditions.
  • Safety compliance : Regularly audit lab protocols against OSHA standards for halogen handling .

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